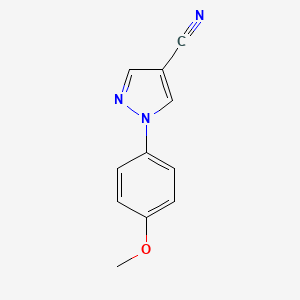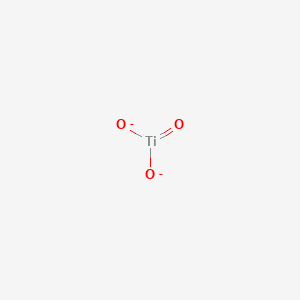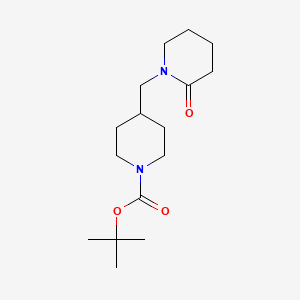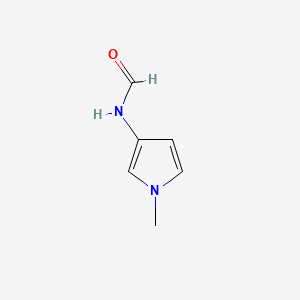
1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C12H19F2NO4 . It has a molecular weight of 279.2803664 .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The ring is substituted with a tert-butyl group, a methyl group, and two carboxylate groups . Additionally, the ring itself is difluorinated, meaning it has two fluorine atoms attached .Aplicaciones Científicas De Investigación
Chiral Auxiliary and Dipeptide Synthesis : The compound has been used as a chiral auxiliary in various chemical transformations. For instance, it has been utilized in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and in dipeptide synthesis, demonstrating its versatility as a chiral building block (Studer, Hintermann, & Seebach, 1995).
Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors : It serves as an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor CP-690550. An efficient synthesis process for this compound has been proposed, highlighting its potential in pharmaceutical applications (Chen Xin-zhi, 2011).
Synthesis of Schiff Base Compounds : The compound has been synthesized and coupled with aromatic aldehydes to afford Schiff base compounds. These compounds have been characterized using various spectroscopic methods, indicating its use in organic synthesis and material science (Çolak, Karayel, Buldurun, & Turan, 2021).
Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates : It has been used in the synthesis of isomeric methyl 1-tert-butyl-3(4)-aryl-4(3)-trifluoromethyl-1H-pyrrole-2-carboxylates, indicating its role in the development of novel chemical entities (Porta, Capuzzi, & Bettarini, 1994).
NMR Tag for High-Molecular-Weight Systems : In biochemistry research, O-tert-Butyltyrosine, a compound related to 1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate, has been used as an NMR tag for high-molecular-weight systems. This showcases its potential in advanced biochemical analysis (Chen et al., 2015).
Synthesis of Quinoxaline-3-Carbonyl Compounds : The compound has been involved in the preparation of quinoxaline-3-carbonyl compounds, a key structural motif in bioactive natural products and synthetic drugs (Xie et al., 2019).
Safety And Hazards
Direcciones Futuras
The future directions for this compound could involve further studies to elucidate its properties and potential applications. This could include experimental studies to determine its physical and chemical properties, investigations into its reactivity and potential uses in synthesis, and potentially even studies to explore its bioactivity .
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5,5-difluoropiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-8(9(16)18-4)5-12(13,14)7-15/h8H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMQSTZMIVFBRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)
![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)


![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)



![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)



